Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH
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Overview
Description
Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH is a compound used in various scientific research applications. It is a derivative of glycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-(2-chlorophenoxy)ethyl moiety. This compound is often utilized in peptide synthesis and other biochemical studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the 2-(2-chlorophenoxy)ethyl Moiety: This involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol.
Coupling Reaction: The protected glycine is then coupled with 2-(2-chlorophenoxy)ethanol using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, deprotection, and coupling efficiently, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. The 2-(2-chlorophenoxy)ethyl moiety can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Lacks the 2-(2-chlorophenoxy)ethyl group, making it less versatile in certain applications.
Boc-(2-(2-chlorophenoxy)ethyl)-Gly-OH: Uses a different protecting group (Boc) which can be removed under different conditions.
Uniqueness
Fmoc-(2-(2-chlorophenoxy)ethyl)-Gly-OH is unique due to the combination of the Fmoc protecting group and the 2-(2-chlorophenoxy)ethyl moiety. This combination allows for selective protection and functionalization, making it highly useful in peptide synthesis and other biochemical applications.
Properties
Molecular Formula |
C25H22ClNO5 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[2-(2-chlorophenoxy)ethyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H22ClNO5/c26-22-11-5-6-12-23(22)31-14-13-27(15-24(28)29)25(30)32-16-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-16H2,(H,28,29) |
InChI Key |
OMSCJTFLAUVCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCOC4=CC=CC=C4Cl)CC(=O)O |
Origin of Product |
United States |
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